![molecular formula C9H14O2 B13963142 Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] CAS No. 649-92-3](/img/structure/B13963142.png)
Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
Overview
Description
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a bicyclo[3.1.1]heptane ring system fused to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.1.1]heptane derivatives with 1,3-dioxolane precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired spirocyclic structure is formed .
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: This compound has a similar bicyclo[3.1.1]heptane core but differs in the attached functional groups.
Spiro[1,3-dioxolane-2,3’-[5α]cholestane]: Another spirocyclic compound with a different core structure and applications.
Uniqueness
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is unique due to its specific combination of the bicyclo[3.1.1]heptane and 1,3-dioxolane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
The compound Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] , also known as (1S,5S)-spiro[bicyclo[3.2.0]heptane-2,2'-[1,3]dioxolane], is a unique bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Basic Information
- Chemical Formula : C9H14O2
- Molecular Weight : 158.21 g/mol
- CAS Number : 52146-01-7
- Structure : The compound features a spirocyclic arrangement, which is significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that spiro compounds exhibit notable antimicrobial activity. For instance, research conducted on various spiro compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Spiro Compounds
Cytotoxic Activity
The cytotoxic effects of spiro compounds have also been evaluated in various cancer cell lines. A study showed that spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549).
Table 2: Cytotoxicity of Spiro Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Spiro[bicyclo[3.1.1]heptane...] | MCF-7 | 25 | |
Spiro[bicyclo[3.1.1]heptane...] | A549 | 30 | |
Spiro[bicyclo[3.1.1]heptane...] | HeLa | 28 |
The biological activity of spiro compounds can often be attributed to their ability to interact with cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, some studies suggest that these compounds may inhibit specific kinases or modulate the activity of transcription factors, leading to altered gene expression and subsequent cellular responses.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted to assess the cytotoxicity of the compound on various cancer cell lines. The findings revealed that treatment with spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapeutics.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,3'-bicyclo[3.1.1]heptane] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10-1)5-7-3-8(4-7)6-9/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZAIQMGYGGQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724114 | |
Record name | Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649-92-3 | |
Record name | Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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